Product packaging for Ammonium reineckate hydrate(Cat. No.:CAS No. 19441-09-9)

Ammonium reineckate hydrate

Cat. No.: B094085
CAS No.: 19441-09-9
M. Wt: 1045.3 g/mol
InChI Key: XWNYBYDEPLNNGX-UHFFFAOYSA-E
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Description

Historical Development and Early Investigations of the Reineckate (B100417) Ion

The journey of this compound began in 1863 when German chemist Albert Reinecke first synthesized it. smolecule.com His initial method involved the reaction of ammonium (B1175870) thiocyanate (B1210189) with ammonium dichromate. wikipedia.orgsmolecule.com Early studies quickly recognized the compound's ability to form insoluble precipitates with primary and secondary amines. wikipedia.orgsmolecule.com This property proved revolutionary for the isolation and identification of crucial amino acids like proline and hydroxyproline. wikipedia.orgchemeurope.com The anion, [Cr(NCS)₄(NH₃)₂]⁻, became known as the Reineckate ion, and salts containing this anion are referred to as reineckates. mdpi.com

Significance within Inorganic and Analytical Chemistry

Ammonium reineckate hydrate's primary utility lies in its role as a precipitating agent in analytical chemistry. ontosight.aicymitquimica.com It is particularly effective in the gravimetric and spectrophotometric determination of various organic bases and metal ions. nih.govresearchgate.netjfda-online.com The formation of characteristically colored and often insoluble ion-pair complexes is the basis for these analytical methods. nih.govresearchgate.netjfda-online.com

Key applications include:

Precipitation of Amines and Alkaloids: It has been historically used to precipitate primary and secondary amines, including those derived from amino acids. wikipedia.orgsigmaaldrich.com This application extends to the isolation of alkaloids. sigmaaldrich.comchemicalbook.com

Determination of Metal Ions: The Reineckate ion forms precipitates with certain metal ions, such as mercury, leading to a red-colored precipitate or solution, which can be used for their detection. wikipedia.orgchemeurope.comsmolecule.com It is also used in the analysis of other metals like platinum and palladium. cymitquimica.com

Pharmaceutical Analysis: The compound is employed in the determination of various pharmaceutical compounds, including fluoroquinolone antibiotics and other drugs, by forming ion-association complexes that can be quantified. nih.govresearchgate.nettsijournals.com

Scope and Research Imperatives for Contemporary Studies

Modern research continues to explore and expand the applications of ammonium reineckate hydrate (B1144303). Current investigations focus on several key areas:

Development of New Analytical Methods: Researchers are continuously developing modified and more efficient spectrophotometric and other analytical techniques using ammonium reineckate for the quantification of a wider range of substances, including choline (B1196258) in feed additives. researchgate.netscienggj.orgscienggj.org

Coordination Chemistry and Material Science: The Reineckate anion is being used to synthesize new coordination compounds with large organic cations, with some of these new salts exhibiting properties of ionic liquids. researchgate.net The unique electronic and structural properties of these novel materials are of interest for applications in catalysis and materials science. cymitquimica.com

Understanding Reaction Mechanisms: Studies are being conducted to better understand the kinetics and mechanisms of reactions involving the Reineckate ion, such as its hydrolysis in different solvent mixtures. cdnsciencepub.com

Detailed Research Findings

Interactive Data Table: Properties of this compound
Property Value Reference
Chemical Formula NH₄[Cr(NCS)₄(NH₃)₂]·H₂O ontosight.aiwikipedia.org
Molecular Weight 354.44 g/mol smolecule.com
Appearance Dark red crystalline powder ontosight.aismolecule.com
Solubility Moderately soluble in cold water; soluble in hot water, acetone (B3395972), and ethanol (B145695) wikipedia.orgchemeurope.comsmolecule.com
Coordination Geometry Octahedral around the Chromium(III) ion ontosight.aiwikipedia.orgchemeurope.com
Melting Point Decomposes around 270 °C chemeurope.com
Interactive Data Table: Analytical Applications of this compound
Application Analyte(s) Method Key Finding Reference(s)
Gravimetric & Spectrophotometric Analysis Ofloxacin, Norfloxacin Precipitation and complex formation Forms a 1:1 ion-association complex, enabling quantification. researchgate.netresearchgate.net
Determination of Fluoroquinolones Norfloxacin, Ciprofloxacin, Ofloxacin, Enrofloxacin Atomic absorption spectrometry, conductometry, colorimetry Formation of stable ion-pair complexes allows for accurate determination. nih.gov
Quantification of Choline Chloride Choline Chloride in feed additives Modified spectrophotometric method Ammonium reineckate can be used as a standard calibration reagent. researchgate.netscienggj.orgscienggj.org
Precipitation of Amines Primary and secondary amines, proline, hydroxyproline Precipitation Forms crystalline precipitates, aiding in isolation and identification. wikipedia.orgchemeurope.comen-academic.com
Detection of Mercury Hg²⁺ compounds Colorimetric reaction Reacts to give a red color or a red precipitate. wikipedia.orgchemeurope.comsmolecule.com
Determination of Cephalosporins Cephalexin, Cephradine Spectrophotometry, Atomic Absorption Spectrometry Forms ion-pair complexes in acidic medium for quantification. jfda-online.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H34Cr3N21O2S12 B094085 Ammonium reineckate hydrate CAS No. 19441-09-9

Properties

CAS No.

19441-09-9

Molecular Formula

C12H34Cr3N21O2S12

Molecular Weight

1045.3 g/mol

IUPAC Name

triazanium;azane;chromium(3+);dodecathiocyanate;dihydrate

InChI

InChI=1S/12CHNS.3Cr.9H3N.2H2O/c12*2-1-3;;;;;;;;;;;;;;/h12*3H;;;;9*1H3;2*1H2/q;;;;;;;;;;;;3*+3;;;;;;;;;;;/p-9

InChI Key

XWNYBYDEPLNNGX-UHFFFAOYSA-E

SMILES

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].[NH4+].[NH4+].N.N.N.N.N.N.O.O.[Cr+3].[Cr+3].[Cr+3]

Canonical SMILES

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].[NH4+].[NH4+].N.N.N.N.N.N.O.O.[Cr+3].[Cr+3].[Cr+3]

Related CAS

16248-93-4 (Parent)

Synonyms

Chromate(1-), diamminetetrakis(isothiocyanato)-, ammonium, hydrate

Origin of Product

United States

Nomenclature and Systematics of Reineckate Complexes

Systematic IUPAC Naming Conventions for Ammonium (B1175870) Reineckate (B100417) Hydrate (B1144303)

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming coordination compounds to ensure clarity and precision. For ammonium reineckate hydrate, the formal IUPAC name is ammonium (OC-6-11)-diamminetetrakis(thiocyanato-N)chromate(1-) monohydrate . wikipedia.org This name can be broken down into its constituent parts to understand the structure of the complex ion.

The cation is ammonium (NH₄⁺). drugfuture.com

The complex anion, [Cr(NCS)₄(NH₃)₂]⁻, is named by listing the ligands alphabetically, followed by the metal center and its oxidation state. wikipedia.orgsigmaaldrich.com

diammine : Indicates the presence of two ammonia (B1221849) (NH₃) ligands. wikipedia.org

tetrakis(thiocyanato-N) : Denotes four thiocyanate (B1210189) (SCN⁻) ligands. The "-N" specifies that the ligand is bonded to the central chromium atom through the nitrogen atom. wikipedia.orgdrugfuture.com This bonding mode is also referred to as isothiocyanate. wikipedia.org

chromate(III) : "Chromate" indicates that the complex is an anion. The Roman numeral (III) signifies that the chromium atom has an oxidation state of +3. wikipedia.orgnih.gov

(OC-6-11) : This stereochemical descriptor specifies the geometry of the complex. "OC-6" indicates an octahedral geometry with a coordination number of six. The subsequent digits provide a unique identifier for the specific isomer, in this case, the trans arrangement of the two ammine ligands. wikipedia.orgchemeurope.comen-academic.com

The complete formula for the compound is NH₄[Cr(NCS)₄(NH₃)₂]·H₂O. wikipedia.orgchemeurope.comen-academic.com

Table 1: Breakdown of IUPAC Name Components

ComponentSignificance in Compound Structure
AmmoniumThe counter-cation, NH₄⁺.
diammineTwo NH₃ ligands are coordinated to the central metal ion.
tetrakis(thiocyanato-N)Four SCN⁻ ligands are coordinated through their nitrogen atoms.
chromate(III)The central metal is chromium (Cr) in a +3 oxidation state, and the complex is an anion.
(OC-6-11)Specifies an octahedral geometry with a trans configuration of the ammine ligands.
monohydrateIndicates the presence of one molecule of water of crystallization. wikipedia.org

Common Historical and Trivial Designations (e.g., Reinecke's Salt)

Before the establishment of systematic IUPAC nomenclature, many chemical compounds were known by trivial or historical names, often honoring their discoverer. This compound is most famously known as Reinecke's salt . wikipedia.orgchemeurope.comen-academic.com This name was given in honor of its discoverer, A. Reinecke, who first reported the compound in 1863. wikipedia.orgen-academic.comorgsyn.org

Over the years, several other names have been used in scientific literature, reflecting different naming conventions and a growing understanding of the compound's composition. These designations are often variations that describe the constituent parts of the complex.

Table 2: Common and Historical Names

NameBasis of Name
Reinecke's SaltEponymous name after its discoverer, A. Reinecke. en-academic.comorgsyn.org
Ammonium ReineckateA common trivial name combining the cation and the discoverer's name. wikipedia.orgdrugfuture.comchemeurope.com
Ammonium tetrathiocyanatodiamminechromate(III)A descriptive name listing the components of the complex, widely used before the full adoption of modern IUPAC rules. sigmaaldrich.comchemeurope.comlobachemie.com
Ammonium Tetrarhodanatodiamminechromate(III)An older variation using "rhodanate" as a name for the thiocyanate ligand. sigmaaldrich.comalphachemika.cosigmaaldrich.com

Evolution of Chemical Representation and Structural Postulation

The understanding of the structure of Reinecke's salt evolved in parallel with the development of coordination chemistry.

1863 - Discovery : A. Reinecke first synthesized the salt by fusing ammonium dichromate with ammonium thiocyanate at elevated temperatures (145–150 °C). wikipedia.orgchemeurope.comorgsyn.org The initial representation was simply the empirical formula, and the complex nature of the anion was not yet understood.

Late 19th/Early 20th Century - Werner's Theory : The groundbreaking coordination theory proposed by Alfred Werner provided the theoretical framework to understand compounds like Reinecke's salt. His postulates of primary (oxidation state) and secondary (coordination number) valences allowed for the conceptualization of a central chromium atom bonded to six ligands in a defined spatial arrangement. This led to the postulation of an octahedral [Cr(NCS)₄(NH₃)₂]⁻ anion.

Mid-20th Century - Structural Confirmation : The precise arrangement of the ligands in the solid state was definitively confirmed through X-ray crystallography. Studies, such as the one by Saito, Takeuchi, and Pepinsky in 1955, provided conclusive evidence for the octahedral geometry around the chromium ion. wikipedia.org These investigations confirmed that the chromium atom is surrounded by six nitrogen atoms. chemeurope.comen-academic.com Crucially, they established that the two ammine (NH₃) ligands are located in a trans position to each other, meaning they are on opposite sides of the central chromium atom. wikipedia.orgchemeurope.comen-academic.com The four thiocyanate ligands occupy the remaining four positions in the equatorial plane, and it was confirmed that they coordinate through the nitrogen atom. wikipedia.orgwikipedia.org The salt also crystallizes with one molecule of water. wikipedia.orgchemeurope.comen-academic.com

Table 3: Key Milestones in the Structural Elucidation of Reinecke's Salt

Era/YearMilestoneKey Finding
1863Discovery by A. ReineckeFirst synthesis and reporting of the compound. wikipedia.orgorgsyn.org
c. 1890s-1910sApplication of Werner's TheoryPostulation of an octahedral complex anion with a coordination number of six.
1955X-ray CrystallographyDefinitive confirmation of the octahedral geometry, the trans arrangement of the ammine ligands, and N-coordination of the thiocyanate ligands. wikipedia.org

Synthetic Methodologies for Ammonium Reineckate Hydrate

Classical Preparative Routes: Reaction Mechanisms and Conditions

The traditional synthesis of ammonium (B1175870) reineckate (B100417) hydrate (B1144303) has been a cornerstone of inorganic preparative chemistry for over a century. wikipedia.org

The most well-established method for preparing ammonium reineckate involves the reaction of molten ammonium thiocyanate (B1210189) with a chromium precursor. wikipedia.org Historically, this was achieved by heating ammonium thiocyanate with ammonium dichromate. smolecule.com The reaction proceeds through a complex series of steps where the chromium(VI) in the dichromate is reduced to chromium(III), which then coordinates with the thiocyanate and ammonia (B1221849) ligands. The ammonia is generated in situ from the thermal decomposition of ammonium thiocyanate.

An alternative, though less common, approach involves using a direct chromium(III) salt, which reacts with thiocyanate ions in the presence of ammonia. smolecule.com This method avoids the redox step required when starting with a dichromate salt.

The yield and purity of ammonium reineckate are highly dependent on the precise control of reaction conditions, particularly temperature and the molar ratio of reactants.

Temperature: The synthesis is typically initiated by heating ammonium thiocyanate to its melting point, around 145–150°C. wikipedia.org Upon the incremental addition of the chromium precursor, such as ammonium dichromate, the reaction becomes exothermic, and the temperature naturally rises to about 160°C due to the evolution of ammonia. It is critical to maintain this temperature, as external heating is often discontinued (B1498344) to allow the reaction to be self-sustaining. Careful temperature control is paramount; aqueous solutions of Reinecke's salt are known to decompose above 65°C, which necessitates strict temperature management during the subsequent extraction and purification phases.

Stoichiometry: To ensure the complete conversion of the chromium precursor and to favor the formation of the desired tetrathiocyanato complex, an excess of ammonium thiocyanate is generally used. The molar ratio can be adjusted to optimize the yield. For instance, in syntheses substituting ammonium dichromate with potassium dichromate, a 1:3 molar ratio of the dichromate to ammonium thiocyanate is employed to account for differences in reactivity.

Table 1: Optimized Parameters for Classical Synthesis

ParameterOptimized Value/ConditionRationale
Initial Temperature 145–150°CTo melt the ammonium thiocyanate. wikipedia.org
Reaction Temperature Maintained at ~160°CSelf-sustaining exothermic reaction.
Purification Temp. Extraction at < 60-65°CPrevents decomposition of the product in aqueous solution.
Stoichiometry Excess ammonium thiocyanateDrives the reaction to completion and favors product formation.

Advanced Synthetic Approaches and Modified Procedures

Modern synthetic chemistry seeks to develop methods that are more efficient, safer, and environmentally benign.

Research has led to the development of new synthetic strategies. One notable advancement involves the synthesis of Reineckate salts with large organic cations instead of the ammonium ion. researchgate.net These are prepared by reacting ammonium reineckate with salts containing large organic cations, such as tetra-n-butylammonium. researchgate.net While this modifies the final product rather than the initial synthesis of the Reineckate anion itself, it represents a significant pathway to new materials. Another novel approach focuses on producing radiolabelled versions, such as ammonium [¹¹C]thiocyanate, which is synthesized from [¹¹C]carbon disulfide and ammonia and serves as a versatile precursor for PET tracers. nih.gov

Efforts to align the synthesis of Reinecke's salt with the principles of green chemistry have resulted in modified procedures. A patented "green production synthesis method" utilizes a frit reaction to prepare the salt. google.com This method involves heating ammonium thiocyanate to a molten state (160-170°C) and then slowly adding ammonium dichromate. google.com The key advantages of this approach are a claimed high reaction yield (up to 85%) and lower costs. google.com This method minimizes the use of hazardous solvents and improves reaction efficiency, which are core tenets of green chemistry. google.comrsc.org

Purification and Recrystallization Techniques

The crude product obtained from the synthesis contains unreacted starting materials and byproducts. A multi-step purification process is therefore essential.

The initial step involves washing the finely powdered crude product with ice-cold water. Ammonium reineckate is sparingly soluble in cold water, while many impurities are more soluble and are thus washed away.

Following the cold water wash, the remaining solid residue is extracted with warm water, typically at a temperature not exceeding 60°C to prevent decomposition. The ammonium reineckate dissolves in the warm water, and the solution is then filtered to remove any insoluble byproducts.

The final step is recrystallization. The warm, filtered solution is allowed to cool, often by refrigeration, which causes the ammonium reineckate hydrate to crystallize out of the solution as dark red crystals. The mother liquor can be concentrated under reduced pressure at low temperatures (40–50°C) to recover additional product. For further purification, recrystallization can also be performed using solvents like acetone (B3395972) or ethanol (B145695), in which the salt is readily soluble. wikipedia.org The purified crystals are then typically air-dried or dried under vacuum at around 50°C. google.com

Methods for Enhancing Purity and Yield

The purity and yield of this compound are influenced by several factors, including reaction temperature, reactant ratios, and purification methods. Controlling these parameters is crucial for obtaining a high-quality product.

Temperature Control: Strict temperature control during the synthesis is paramount. If the temperature exceeds 165°C, the decomposition of the desired product can occur, leading to the formation of undesirable byproducts and a decrease in yield. wikipedia.org Conversely, a temperature that is too low will result in an incomplete reaction. The optimal temperature range for the fusion reaction is generally considered to be between 145°C and 160°C. iucr.orgufl.edu

Reactant Ratio and Addition: The molar ratio of ammonium thiocyanate to ammonium dichromate is a critical factor. An excess of ammonium thiocyanate is typically used to ensure the complete conversion of the dichromate. The slow and portion-wise addition of ammonium dichromate to the molten ammonium thiocyanate helps to control the exothermic reaction and prevent localized overheating, which could lead to decomposition.

Purification Techniques: The primary impurity in the crude product is often Morland salt, the guanidinium (B1211019) salt of the Reinecke acid, which is less soluble in hot water than ammonium reineckate. ufl.edu To enhance purity, the following steps are often employed:

Washing: The initial washing of the crude product with ice-cold water is effective in removing unreacted ammonium thiocyanate and other soluble impurities. ufl.edu

Recrystallization: This is the most critical step for achieving high purity. Ammonium reineckate is sparingly soluble in cold water but more soluble in hot water (around 60°C). ufl.edu Dissolving the crude product in hot water and then allowing it to cool slowly promotes the crystallization of pure this compound, leaving impurities in the mother liquor. It is important to avoid temperatures above 65°C during dissolution, as the complex begins to decompose. wikipedia.org

Solvent Extraction: Recrystallization from a mixture of ethanol and water can also be effective. The use of a 70-80% ethanol-water mixture for recrystallization has been reported to yield pure crystals.

Table 1: Factors Affecting Purity and Yield of this compound

ParameterEffect on PurityEffect on YieldRecommended Practice
Reaction Temperature High temperatures (>165°C) lead to decomposition and lower purity.Optimal temperature (145-160°C) maximizes yield.Maintain a steady temperature between 145-160°C.
Reactant Ratio Proper ratio minimizes unreacted starting materials.Excess ammonium thiocyanate drives the reaction to completion.Use a molar excess of ammonium thiocyanate.
Addition of Reactants Slow addition prevents side reactions from localized overheating.Controlled addition prevents loss of product due to decomposition.Add ammonium dichromate in small portions to molten ammonium thiocyanate.
Washing of Crude Product Removes soluble impurities effectively.Minimizes loss of product if done with ice-cold water.Wash the solidified reaction mass with ice-cold water.
Recrystallization Significantly improves purity by separating from less soluble byproducts.Multiple recrystallization steps can lead to some loss of product.Recrystallize from hot water (not exceeding 65°C) or an ethanol-water mixture.

Crystallization Protocols for X-ray Quality Specimens

Obtaining single crystals of sufficient size and quality for X-ray diffraction analysis requires careful control over the crystallization process. The general principle is to allow the crystals to form slowly from a supersaturated solution. Several techniques can be adapted for growing X-ray quality crystals of this compound.

Slow Cooling Method: This is a widely used technique for growing single crystals. mit.edu

Prepare a saturated or nearly saturated solution of purified this compound in hot water (approximately 60°C) or a suitable solvent mixture like ethanol/water.

Filter the hot solution through a pre-heated funnel to remove any particulate matter that could act as unwanted nucleation sites. ufl.edu

Place the filtered solution in a clean, dust-free container and cover it.

Allow the solution to cool to room temperature very slowly. This can be achieved by placing the container in an insulated bath (e.g., a Dewar flask filled with warm water) to slow down the rate of cooling. mit.edu

Once at room temperature, the container can be transferred to a refrigerator to further promote crystallization. The key is a gradual temperature decrease.

Slow Evaporation Method: This method is suitable for compounds that are moderately soluble at room temperature. rochester.edu

Prepare a solution of this compound in a suitable solvent (e.g., acetone or an ethanol/water mixture) at room temperature. The solution should be close to saturation but not fully saturated.

Filter the solution to remove any impurities.

Place the solution in a clean vial and cover it with a cap that has small perforations or simply cover it with parafilm and poke a few small holes in it. This allows for the slow evaporation of the solvent. washington.edu

The vial should be left in a quiet, undisturbed location, free from vibrations. rochester.eduwashington.edu Over several days or weeks, as the solvent evaporates, the concentration of the solute will increase, leading to the formation of well-defined crystals.

Vapor Diffusion Method: This technique is particularly effective for growing high-quality crystals from small amounts of material. ufl.edu

A small, open vial containing a concentrated solution of this compound in a relatively volatile solvent (the "solvent") is placed inside a larger, sealed container.

The larger container also contains a liquid in which the compound is less soluble (the "precipitant" or "anti-solvent").

The solvent from the inner vial will slowly vaporize and diffuse into the precipitant, while the precipitant vapor will diffuse into the inner vial.

This slow change in the solvent composition of the inner vial reduces the solubility of the this compound, leading to gradual crystallization.

Table 2: Comparison of Crystallization Methods for X-ray Quality Crystals

MethodPrincipleAdvantagesDisadvantages
Slow Cooling Decreasing solubility with decreasing temperature.Simple to set up; can produce large crystals. solubilityofthings.comMay not be suitable for all solvent systems; rapid cooling can lead to small or poorly formed crystals.
Slow Evaporation Increasing concentration as solvent evaporates.Works well for moderately soluble compounds; simple setup. rochester.eduCan be slow; difficult to control the rate of evaporation precisely.
Vapor Diffusion Gradual change in solvent composition.Excellent for small quantities; produces high-quality crystals. ufl.eduRequires careful selection of solvent/precipitant pair; can be more complex to set up.

Structural Elucidation and Advanced Characterization of Ammonium Reineckate Hydrate

Crystallographic Investigations

Crystallographic methods are indispensable for the definitive determination of the solid-state structure of ammonium (B1175870) reineckate (B100417) hydrate (B1144303). These techniques map the electron density in the crystal, revealing precise atomic positions and providing foundational data on the molecule's geometry and the packing of ions in the crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of molecular structure. The constitution of the Reinecke's salt, including the specific geometry of the anion, was conclusively established using this technique. lookchem.com The analysis reveals that the chromium(III) central atom is in a distorted octahedral coordination environment. researchgate.net The anion, [Cr(NCS)₄(NH₃)₂]⁻, features two ammonia (B1221849) (NH₃) ligands situated in mutually trans positions. wikipedia.orgwikipedia.org The four linear thiocyanate (B1210189) (NCS) ligands occupy the equatorial plane, coordinated to the chromium ion through their nitrogen atoms. wikipedia.orgwikipedia.org This specific arrangement is a hallmark of the Reineckate anion.

Powder X-ray diffraction (PXRD) is a powerful and rapid analytical tool for the identification of crystalline materials and the assessment of sample purity. ncl.ac.ukprotoxrd.com Since every crystalline solid has a unique diffraction pattern, PXRD serves as a "fingerprint" for phase identification. ncl.ac.uk

For ammonium reineckate hydrate, this technique is crucial for:

Phase Identification : By comparing the experimental diffraction pattern of a sample to reference patterns in databases such as the Crystallography Open Database (COD) or the ICDD Powder Diffraction File (PDF), the presence of the correct crystalline phase can be confirmed. ncl.ac.ukprotoxrd.com

Purity Assessment : PXRD can readily detect the presence of crystalline impurities, such as unreacted starting materials or different polymorphic forms, as they will produce their own distinct sets of diffraction peaks. ncl.ac.ukxray.cz The absence of peaks other than those corresponding to this compound indicates a high degree of phase purity.

The crystal structure of the parent Reinecke's salt, NH₄[Cr(NCS)₄(NH₃)₂]·H₂O, was determined decades ago, providing the foundational understanding of its solid-state arrangement. wikipedia.orglookchem.com While the parent salt's structure is well-established, the Reineckate anion can also form salts with various large organic cations. Single-crystal X-ray diffraction studies on these derivatives show that the resulting crystal system and space group are highly dependent on the nature and size of the cation. This demonstrates the structural flexibility of the ionic lattice.

Below is a table summarizing the crystallographic data for several salts containing the [Cr(NCS)₄(NH₃)₂]⁻ anion, illustrating the variations in their crystal structures. researchgate.net

Crystallographic Data for Various Reineckate Salts

Cation (A) in A[Cr(NCS)₄(NH₃)₂]Crystal SystemSpace GroupReference
Tetra-n-butyl-ammoniumMonoclinicC2/c researchgate.net
Tetra-n-dodecyl-ammoniumTriclinicP-1 researchgate.net
1-ethyl-3-methylimidazoliumOrthorhombicPbcm researchgate.net
1,2,3,4,5-pentamethylimidazoliumMonoclinicP2₁/n researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are employed to probe the bonding and vibrational energy levels of the constituent groups within this compound.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that measure the vibrational modes of a molecule. These vibrations are specific to the types of bonds and the functional groups present, providing detailed structural information. For the Reineckate anion, these methods are particularly useful for characterizing the coordination of the ammine and thiocyanate ligands to the chromium center.

The vibrational spectra of ammonium reineckate are dominated by modes originating from the complex anion [Cr(NCS)₄(NH₃)₂]⁻. The coordination of the NH₃ and NCS⁻ ligands to the chromium atom results in characteristic shifts in their vibrational frequencies compared to the free ligands. e-bookshelf.de

Cr-NH₃ Modes : The coordination to chromium weakens the N-H bonds in the ammonia ligands, causing their stretching frequencies to appear at lower wavenumbers than in free ammonia. e-bookshelf.de Conversely, the NH₃ deformation (bending) and rocking modes shift to higher frequencies upon coordination. e-bookshelf.de The NH₃ rocking frequency is often considered a sensitive indicator of the strength of the metal-ligand (Cr-N) bond. e-bookshelf.de

Cr-NCS Modes : The thiocyanate ligand has several characteristic vibrational modes. The most prominent is the intense C≡N stretching vibration (ν(CN)), which appears in a distinct region of the spectrum. researchgate.net The C-S stretching (ν(CS)) and the NCS bending (δ(NCS)) modes are also identifiable and provide further confirmation of the ligand's coordination. researchgate.net

The following table presents key infrared absorption bands observed for ammonium reineckate and their assignments.

Key Infrared Vibrational Frequencies for Ammonium Reineckate

Frequency (cm⁻¹)AssignmentReference
~3310N-H stretching in ammonia ligands
~2130C≡N stretching in thiocyanate groups
2118ν(CN) in Cr-NCS link researchgate.net
711Cr-S vibrations
703ν(C-S) symmetric stretching researchgate.net
495δ(NCS) deformation researchgate.net

Electronic Absorption Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure. For transition metal complexes like ammonium reineckate, the UV-Vis spectrum is dominated by ligand field (d-d) transitions and charge transfer bands.

The chromium(III) ion in the [Cr(NCS)₄(NH₃)₂]⁻ complex has a d³ electron configuration. In an octahedral ligand field, this configuration gives rise to spin-allowed electronic transitions from the ⁴A₂g ground state to excited states. These d-d transitions are typically observed in the visible region of the spectrum and are responsible for the compound's characteristic pink-purple color. researchgate.net The spectra of ammonium reineckate solutions display absorption maxima in the range of 520-522.7 nm. tandfonline.com The energy of these transitions is influenced by the nature of the ligands surrounding the metal ion. rsc.org The thiocyanate and ammonia ligands create a specific ligand field strength, which determines the splitting of the d-orbitals and consequently the absorption wavelengths. scribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Systems

NMR spectroscopy of paramagnetic compounds presents unique challenges and opportunities. The presence of the paramagnetic Cr(III) center in ammonium reineckate significantly influences the NMR spectrum, leading to large chemical shifts and rapid nuclear relaxation.

While standard NMR is often complicated, specialized techniques can provide valuable structural information. nih.govazom.com The unpaired electrons of the paramagnetic center cause significant shifts in the resonance frequencies of nearby nuclei, an effect that can be exploited to gain structural insights. nih.gov For instance, the Evans method, an NMR-based technique, can be used to determine the magnetic susceptibility of paramagnetic compounds in solution. researchgate.net Although challenging, NMR studies on paramagnetic complexes can reveal details about the electronic structure and the nature of the metal-ligand interactions. tamu.edursc.org

Atomic Absorption Spectrometry for Elemental Compositional Verification

Atomic Absorption Spectrometry (AAS) is a highly sensitive and selective technique for determining the elemental composition of a sample. researchgate.net In the context of ammonium reineckate, AAS is primarily used to quantify the amount of chromium.

The compound can be used as a precipitating agent for various organic and inorganic cations. lawdata.com.twysu.am The resulting precipitate can be separated, dissolved, and the chromium content can be accurately measured by AAS at its characteristic wavelength of 357.9 nm. tandfonline.comaustinpublishinggroup.com This indirect method allows for the quantitative determination of the substance that was precipitated by the Reineckate anion. The high sensitivity of AAS makes it a valuable tool for verifying the stoichiometry of reactions involving ammonium reineckate and for trace elemental analysis. researchgate.netnih.gov

Examination of Bonding Characteristics and Intermolecular Interactions

The crystal structure of this compound is stabilized by a network of ionic bonds and intermolecular interactions. The primary interaction is the ionic bond between the ammonium cation (NH₄⁺) and the complex Reineckate anion [Cr(NCS)₄(NH₃)₂]⁻.

Cr-NCS Bond Character and Linkage Isomerism Implications

The potential for the thiocyanate ligand to bind through two different atoms gives rise to linkage isomerism. doubtnut.com While ammonium reineckate itself features Cr-NCS bonds, the existence of a corresponding thiocyanato isomer, where the ligand is attached via the sulfur atom (Cr-SCN), is a theoretical possibility. doubtnut.com The specific isomer formed is influenced by various factors, including the nature of the metal ion, the solvent used in the synthesis, and the reaction conditions. The linear arrangement of the Cr-NCS groups is a characteristic feature of the Reineckate anion's structure. wikipedia.org

Hydrogen Bonding Networks within the Crystal Lattice

The crystal structure of this compound is significantly stabilized by an extensive network of hydrogen bonds. researchgate.netnih.gov These interactions involve the ammonium cation (NH₄⁺), the ammine ligands (NH₃) of the complex anion, and the water molecule of hydration. researchgate.netnih.gov The hydrogen atoms of the ammonium ion and the ammine ligands act as hydrogen bond donors, while the nitrogen and sulfur atoms of the thiocyanate ligands and the oxygen atom of the water molecule can act as acceptors.

Coordination Polyhedra and Stereochemical Aspects

The central chromium(III) ion in the [Cr(NH₃)₂(NCS)₄]⁻ anion exhibits an octahedral coordination geometry. ontosight.aiwikipedia.org This means the chromium atom is surrounded by six nitrogen atoms at the vertices of an octahedron. wikipedia.org Four of these nitrogen atoms come from the four thiocyanate ligands, which typically occupy the equatorial positions, while the other two are from the two ammine ligands, which are situated in the axial or trans positions. wikipedia.orgresearchgate.net

This specific arrangement of ligands around the central metal ion defines the coordination polyhedron. The bond lengths and angles within this octahedron are well-defined. For instance, the Cr-N bond lengths to the ammine ligands are, on average, 2.08 Å. researchgate.net The stereochemistry of the complex anion, with the trans arrangement of the ammine ligands, is a defining characteristic of the Reineckate salt. wikipedia.org

Magnetic Behavior Analysis of the Chromium(III) Center

The magnetic properties of this compound are determined by the electronic configuration of the central chromium(III) ion. researchgate.net Chromium(III) is a d³ ion, and in an octahedral crystal field, it has three unpaired electrons in the t₂g orbitals. This configuration results in the complex being paramagnetic. researchgate.net

Experimental measurements, such as those using the Evans method, have confirmed the paramagnetic nature of Reineckate salts. researchgate.net The effective magnetic moments are found to be close to the spin-only value expected for a Cr(III) ion, which is approximately 3.87 Bohr magnetons. researchgate.net In some related heterometallic complexes involving the Reineckate anion, weak antiferromagnetic interactions have been observed at low temperatures. researchgate.net

Coordination Chemistry of the Reineckate Anion, Cr Ncs 4 Nh3 2 −

Nature of the Central Chromium(III) Ion and its Coordination Environment

The central metal atom in the Reineckate (B100417) anion is chromium in the +3 oxidation state (Cr(III)). researchgate.netchegg.com Chromium(III) complexes are well-known for their rich and diverse coordination chemistry. homescience.net The Cr(III) ion in the Reineckate anion is octahedrally coordinated by six nitrogen atoms. wikipedia.orgchemeurope.comresearchgate.net This results in a stable complex, a characteristic feature of many chromium(III) compounds. homescience.net The coordination environment is defined by four thiocyanate (B1210189) ligands and two ammonia (B1221849) ligands.

Ligand Chemistry: Thiocyanate (NCS⁻) and Ammonia (NH₃)

The properties and reactivity of the Reineckate anion are significantly influenced by its constituent ligands: thiocyanate (NCS⁻) and ammonia (NH₃).

Ambidentate Nature of Thiocyanate Ligand

The thiocyanate ion (NCS⁻) is an ambidentate ligand, meaning it can coordinate to a central metal ion through more than one donor atom. wikipedia.orgfiveable.me Specifically, it can bind through the nitrogen atom (isothiocyanate) or the sulfur atom (thiocyanate). wikipedia.orgnumberanalytics.com The choice of coordination mode is influenced by several factors, including the nature of the metal ion (Hard and Soft Acid-Base Theory), steric effects, and the solvent. wikipedia.orgnumberanalytics.comresearchgate.net In the case of the Reineckate anion, the thiocyanate ligands are N-bonded to the chromium(III) center. wikipedia.orgwikipedia.org This is consistent with the general observation that chromium(III), a relatively hard acid, tends to form bonds with the harder nitrogen donor atom of the thiocyanate ligand. wikipedia.orgnumberanalytics.com

Coordination Number and Geometry Considerations

The coordination number of the central chromium(III) ion in the Reineckate anion is 6. chegg.comvaia.comquora.com This is determined by the two monodentate ammonia ligands and the four monodentate thiocyanate ligands. The arrangement of these six ligands around the central Cr(III) ion results in an octahedral geometry. wikipedia.orgchemeurope.comvaia.com The two ammonia ligands are positioned in a trans configuration, meaning they are on opposite sides of the central metal ion, with the four thiocyanate ligands occupying the equatorial plane. wikipedia.orgchemeurope.com

Isomerism in Reineckate Complexes

The specific arrangement of ligands in the Reineckate anion gives rise to the possibility of different types of isomerism.

Geometric Isomerism (cis/trans configurations)

Geometric isomerism, also known as cis-trans isomerism, arises from the different possible spatial arrangements of ligands. wikipedia.orgwikieducator.org For an octahedral complex with the general formula MX₄Y₂, two geometric isomers are possible: cis and trans. wikipedia.orgsavemyexams.com

In the cis isomer , the two Y ligands (in this case, NH₃) are adjacent to each other, at a 90° angle.

In the trans isomer , the two Y ligands are on opposite sides of the central metal atom, at a 180° angle. libretexts.org

The Reineckate anion, [Cr(NCS)₄(NH₃)₂]⁻, predominantly exists in the trans configuration, with the two ammonia ligands occupying axial positions and the four thiocyanate ligands in the equatorial plane. wikipedia.orgchemeurope.com

Linkage Isomerism of Thiocyanate

Linkage isomerism occurs when an ambidentate ligand, such as thiocyanate, coordinates to the central metal ion through different donor atoms. numberanalytics.comshaalaa.com As discussed earlier, the thiocyanate ligand can bind through either the nitrogen atom (M-NCS) or the sulfur atom (M-SCN). wikipedia.orgnumberanalytics.com

Therefore, a linkage isomer of the Reineckate anion would involve the thiocyanate ligand binding to the chromium(III) center through the sulfur atom, resulting in the formulation [Cr(SCN)₄(NH₃)₂]⁻. While the N-bonded isomer is the more stable and common form for chromium(III), the existence of the S-bonded linkage isomer is theoretically possible. wikipedia.orgshaalaa.com

Formation of Coordination Polymers and Supramolecular Assemblies with Reineckate Anion

The Reineckate anion, [Cr(NCS)₄(NH₃)₂]⁻, serves as an effective building block, or tecton, for the construction of more complex chemical architectures such as coordination polymers and supramolecular assemblies. researchgate.net This utility stems from the anion's ability to form extensive networks through various non-covalent interactions, primarily hydrogen bonding.

The ammonia ligands attached to the chromium center can act as hydrogen-bond donors, while the nitrogen and sulfur atoms of the thiocyanate ligands can act as hydrogen-bond acceptors. This functionality allows the Reineckate anion to connect with suitable cations or other molecules, leading to the formation of extended, ordered structures. researchgate.netresearchgate.net

Research Findings:

Hydrogen-Bonded Networks: When combined with large organic cations, such as tetraalkylammonium or imidazolium (B1220033) derivatives, the Reineckate anion forms salts that self-assemble into intricate hydrogen-bonded networks. researchgate.net In these structures, the discrete anions and cations are interconnected, creating one-, two-, or three-dimensional supramolecular frameworks. researchgate.netresearchgate.net For instance, in the crystal structure of [Co(NCS)₂(NH₃)₂(dpy)]⁺[Cr(NCS)₄(NH₃)₂]⁻·CH₃CN, the cationic and anionic building blocks are linked by N-H···N hydrogen bonds, forming extended chains. These chains are further interlinked by N-H···S, C-H···S, and C-H···N hydrogen bonds to create a 3D framework. researchgate.net

Coordination Polymers: The thiocyanate (NCS⁻) ligand is ambidentate, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom. While in the Reineckate anion itself the NCS⁻ is N-bound to the chromium, the terminal sulfur atom is available to coordinate to other metal centers. This bridging capability is fundamental to the formation of coordination polymers. A notable example is a one-dimensional (1-D) polymeric anion, catena-μ-NCS-M(en)₂-μ-SCN-Cr(NCS)₄, where the Reineckate unit is linked to another metal complex (M(en)₂) via bridging thiocyanate ligands. researchgate.net

Host-Guest Assemblies: The structured networks formed by Reineckate salts can create cavities capable of hosting solvent molecules or other small guests. For example, the crystal structure of {(C₁₂H₂₅)₄N}[Cr(NCS)₄(NH₃)₂]·0.85H₂O shows the inclusion of water molecules within the supramolecular assembly. researchgate.netlookchem.com

The table below summarizes the structural characteristics of coordination compounds formed with the Reineckate anion and various cations.

Cation (A)Formula of CompoundCrystal SystemSpace GroupKey Structural Features
Tetra-n-butylammonium(nBu₄N)[Cr(NCS)₄(NH₃)₂]MonoclinicC2/cDiscrete anions and cations forming a hydrogen-bonded network. researchgate.net
1-ethyl-3-methylimidazolium(EMIm)[Cr(NCS)₄(NH₃)₂]OrthorhombicPbcmInterconnected entities forming a hydrogen-bonded network. researchgate.net
[Co(NCS)₂(NH₃)₂(dpy)]⁺[Co(NCS)₂(NH₃)₂(dpy)][Cr(NCS)₄(NH₃)₂]·CH₃CNMonoclinicC2/cCations and anions linked by N-H···N hydrogen bonds into chains, which are further linked into a 3D framework. researchgate.net
[M(en)₃]²⁺ (M=Ni)[Ni(en)₃]₂[catena-μ-NCS-Ni(en)₂-μ-SCN-Cr(NCS)₄]MonoclinicC2/cA 1-D polymeric anion formed by NCS bridges between Cr(III) and Ni(II) centers. researchgate.net

Electronic Structure and Ligand Field Theory Applied to Reineckate

The electronic properties and stability of the Reineckate anion, [Cr(NCS)₄(NH₃)₂]⁻, can be effectively described using Ligand Field Theory (LFT). The central metal ion is chromium in the +3 oxidation state (Cr³⁺), which has a d³ electron configuration. americanelements.comuci.edu

In an isolated gaseous Cr³⁺ ion, the five d-orbitals are degenerate. However, when surrounded by six ligands in an octahedral arrangement, as in the Reineckate anion, the d-orbitals split into two distinct energy levels due to electrostatic interactions with the ligands.

t₂g Orbitals: A lower energy set consisting of three orbitals (dxy, dxz, dyz).

e₉ Orbitals: A higher energy set consisting of two orbitals (dx²-y², dz²).

The energy separation between these two levels is known as the ligand field splitting parameter (Δo). For a d³ ion in an octahedral field, the three valence electrons occupy the lower energy t₂g orbitals, each in a separate orbital with parallel spins (t₂g³ e₉⁰), according to Hund's rule. uci.edu This configuration is exceptionally stable because it corresponds to a half-filled t₂g subshell, which confers a significant Ligand Field Stabilization Energy (LFSE). This high LFSE is a primary reason why Cr(III) complexes, including the Reineckate anion, are typically kinetically inert. uci.edu

The presence of three unpaired electrons in the t₂g orbitals explains the paramagnetic nature of the Reineckate anion. researchgate.net Magnetic susceptibility measurements confirm this, yielding effective magnetic moments that are consistent with the "spin-only" value for three unpaired electrons. researchgate.netresearchgate.net

The table below details the electronic and magnetic properties of the Reineckate anion.

PropertyDescription
Central Metal IonChromium (Cr)
Oxidation State+3 brainly.in
d-electron Configurationuci.edu
Coordination GeometryOctahedral wikipedia.org
d-orbital Splittingt₂g³ e₉⁰ uci.edu
Ligand Field Stabilization Energy (LFSE)-1.2 Δo
Magnetic BehaviorParamagnetic researchgate.netresearchgate.net
Unpaired Electrons3

Advanced Analytical Applications and Methodological Development

Spectrophotometric Quantification Methods

Spectrophotometry, a technique based on the measurement of light absorption, is a primary analytical avenue for ammonium (B1175870) reineckate (B100417) hydrate (B1144303). Its application in this domain is centered on the formation of colored ion-pair complexes that can be quantified.

The fundamental principle of this method involves the reaction between the Reineckate anion, [Cr(NCS)₄(NH₃)₂]⁻, and a target cationic species, typically a protonated amine group in a drug molecule, to form a stable, insoluble ion-pair complex. This precipitation reaction allows for the separation of the analyte from the sample matrix.

The general procedure involves the following steps:

Acidification of the sample containing the analyte to ensure the target molecule is in its cationic form.

Addition of an aqueous solution of ammonium reineckate hydrate, which leads to the precipitation of the drug-Reineckate ion-pair complex.

The precipitate is then isolated, typically by filtration.

The collected precipitate is dissolved in a suitable organic solvent, most commonly acetone (B3395972), in which it forms a distinctively colored solution, usually pink or purple. ijacskros.comresearchgate.net

The absorbance of this solution is then measured using a spectrophotometer at a predetermined wavelength of maximum absorbance (λmax).

This method has been successfully applied to the determination of a variety of pharmaceutical compounds, including fluoroquinolone antibiotics. researchgate.net The formation of the ion-pair complex is a result of electrostatic attraction between the positively charged analyte and the negatively charged Reineckate anion. The stoichiometry of these complexes is often found to be 1:1, which is crucial for accurate quantification. ekb.eg

For accurate spectrophotometric analysis, it is essential to determine the wavelength at which the analyte solution absorbs the most light, known as the wavelength of maximum absorbance (λmax). For drug-Reineckate complexes dissolved in acetone, the λmax is consistently observed around 525 nm. researchgate.net This specific wavelength is utilized to construct a calibration curve by plotting absorbance versus the concentration of the analyte, which should adhere to the Beer-Lambert law within a specific concentration range.

Molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a particular wavelength, is a critical parameter for characterizing these complexes. It is determined from the slope of the Beer-Lambert law plot. The molar absorptivity values for various drug-Reineckate complexes provide insight into the sensitivity of the spectrophotometric method for a given analyte.

CompoundMolar Absorptivity (L mol⁻¹ cm⁻¹)Reference
Milnacipran HCl - BCP1.8 x 10⁴ ekb.eg
Milnacipran HCl - BPB1.5 x 10⁴ ekb.eg
Milnacipran HCl - MO1.2 x 10⁴ ekb.eg

BCP: Bromocresol purple, BPB: Bromophenol blue, MO: Methyl orange

While the direct spectrophotometric determination of the dissolved ion-pair complex is a robust and widely used method, modifications have been developed to enhance its applicability and performance. One such modification involves the use of a bromate-bromide mixture in an acidic medium for the determination of drugs like amlodipine (B1666008) besylate. scienceasia.org In this indirect spectrophotometric approach, a known excess of the bromate-bromide solution is added to the drug, and the unreacted bromine is then determined by its ability to bleach a dye, such as Methyl Orange or Indigo Carmine. scienceasia.org The amount of drug is then calculated based on the amount of consumed bromine. While this method does not directly modify the ammonium reineckate reaction itself, it represents an alternative spectrophotometric approach for quantifying compounds that can also be precipitated by Reinecke's salt.

Electrochemical Sensing Platforms

Electrochemical methods offer an alternative to spectrophotometry for the quantification of analytes using this compound. These techniques are based on measuring changes in electrical properties of a solution or at an electrode surface.

Potentiometric sensors, specifically ion-selective electrodes (ISEs), can be fabricated to be sensitive to specific ions. In the context of ammonium reineckate, the ion-pair formed between the Reineckate anion and a cationic drug can be used as the electroactive material in the membrane of an ISE. These sensors work by measuring the potential difference between the sensing electrode and a reference electrode, which is proportional to the logarithm of the activity of the target ion in the sample solution, as described by the Nernst equation.

The construction of such a sensor typically involves incorporating the drug-Reineckate ion-pair into a polymeric matrix, such as polyvinyl chloride (PVC), along with a plasticizer. The resulting membrane is then placed at the end of an electrode body. When the sensor is immersed in a solution containing the target drug cation, an ion-exchange equilibrium is established at the membrane-solution interface, leading to a measurable potential.

These sensors have demonstrated good selectivity and sensitivity for the determination of various pharmaceutical compounds in both bulk and dosage forms. nih.gov

ParameterValueReference
AnalyteOndansetron Hydrochloride
Linear Range5.06 × 10⁻⁶ – 2.59 × 10⁻³ M
Slope57.277 mV/decade
Limit of Detection4.83 × 10⁻⁶ M
Response Time30 seconds
Lifetime30 days

Conductometric titration is an analytical technique where the endpoint of a titration is determined by measuring the change in the electrical conductivity of the solution. tau.ac.il This method is particularly well-suited for precipitation reactions involving this compound. researchgate.net

The principle of this method is based on the significant difference in the ionic conductivities of the ions present in the solution before and after the equivalence point. When a solution of a drug is titrated with ammonium reineckate, the drug cations react with the Reineckate anions to form an insoluble precipitate. ijacskros.com This leads to the removal of the drug cations from the solution and their replacement by the ammonium cations from the titrant.

The titration curve is obtained by plotting the corrected conductivity of the solution as a function of the volume of the titrant added. The curve typically consists of two linear segments with different slopes. The intersection of these two lines corresponds to the equivalence point of the titration, from which the concentration of the analyte can be calculated. This technique has been successfully employed for the determination of various pharmaceuticals, including tiemonium (B1683158) methylsulfate, alizapride (B1662876) hydrochloride, and trimebutine (B1183) maleate. ijacskros.com

Gravimetric Analysis Techniques

Gravimetric analysis, a cornerstone of quantitative chemical analysis, relies on the measurement of mass. This compound serves as an effective precipitating agent in this context, particularly for the determination of nitrogenous organic bases and quaternary ammonium compounds like choline (B1196258) salts. nih.govresearchgate.net

The methodology involves the addition of an aqueous solution of ammonium reineckate to a solution containing the analyte. This leads to the formation of a stoichiometric, sparingly soluble precipitate of the analyte's reineckate salt. For example, in the analysis of choline chloride or choline citrate, the addition of ammonium reineckate results in the precipitation of choline reineckate. researchgate.net

The precipitate is then carefully filtered, washed to remove any co-precipitated impurities, and dried to a constant weight. The mass of the precipitate is then used to calculate the amount of the analyte in the original sample, based on the known stoichiometry of the precipitate. A key advantage of this method is its reliability and reproducibility, with studies on choline salts reporting a standard deviation of less than 0.2 percent. researchgate.net This technique is selective for amine compounds, which enhances its utility in complex matrices. researchgate.net

Titrimetric Procedures in Quantitative Determinations

This compound also finds application in titrimetric analysis, which involves the quantitative determination of a substance by reacting it with a solution of known concentration. While not a titrant itself, it is used as a precipitating agent in indirect titration methods.

One such application is in the determination of certain alkaloids. nih.gov The procedure involves precipitating the alkaloid with Reinecke salt, followed by an indirect mercurometric titration. nih.gov

More recently, methods have been developed for the determination of fluoroquinolone antibacterials, such as gatifloxacin (B573) (GTF), moxifloxacin (B1663623) (MXF), and sparfloxacin (B39565) (SPF). researchgate.net These drugs react with ammonium reineckate to form stable ion-pair precipitates. researchgate.net In one approach, the precipitate is dissolved in acetone, and the amount of chromium in the complex is determined by atomic absorption spectrometry (AAS) or colorimetrically. researchgate.net

Alternatively, conductometric titration can be employed. researchgate.net In this method, a solution of the drug is titrated with a standard solution of ammonium reineckate. The conductivity of the solution is monitored as the titrant is added. The endpoint of the titration, which corresponds to the complete precipitation of the drug-reineckate complex, is indicated by a sharp change in the conductivity. The stoichiometry of the reaction between the drug and the reineckate ion is crucial for accurate quantification. For the studied fluoroquinolones, a 1:2 drug-to-reineckate molar ratio was observed. researchgate.net

Analytical Method Validation and Performance Characteristics

The validation of any analytical method is crucial to ensure its reliability, accuracy, and fitness for purpose. For methods employing this compound, key validation parameters include selectivity, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. For methods using ammonium reineckate, potential interferences often come from other organic bases or cations that can also precipitate with the reineckate anion.

In the context of ISEs, selectivity is evaluated by determining the potentiometric selectivity coefficients. These coefficients quantify the preference of the electrode for the target ion over interfering ions. For the galantamine hydrobromide selective electrodes, studies have shown high selectivity against common inorganic cations (Na⁺, K⁺, NH₄⁺, Ca²⁺, Al³⁺, Fe³⁺), amino acids (glycine, L-alanine), and sugars (fructose, glucose, maltose, lactose), indicating negligible interference from these species. nih.gov Similarly, a modified spectrophotometric method for choline was found to be highly selective, with no significant interference from amino acids.

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by establishing a calibration curve, which is a plot of the analytical signal versus the concentration of the analyte.

Analytical methods utilizing ammonium reineckate have demonstrated excellent linearity across various applications. For the determination of fluoroquinolones by AAS, linear calibration graphs were obtained with high correlation coefficients. researchgate.net A modified spectrophotometric method for choline chloride, using ammonium reineckate as a calibration standard, was found to be linear from 0 to 1200 mg L⁻¹ with a calibration linearity coefficient (r²) of 0.9995. The Nernstian response of ISEs, as seen with the galantamine hydrobromide sensors, is also a testament to the linear relationship between the electrode potential and the logarithm of the analyte concentration over several orders of magnitude. nih.gov

Table 2: Linearity Data for the Determination of Fluoroquinolones Using an Ammonium Reineckate-Based Method.
AnalyteRange of Determination (μg/mL)Correlation Coefficient (r)
Gatifloxacin (GTF)10–1500.9996
Moxifloxacin (MXF)5.0–1100.9996
Sparfloxacin (SPF)10–1400.9993
Data from an atomic absorption spectrometric method. researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.

These parameters are crucial for assessing the sensitivity of an analytical method. For methods involving ammonium reineckate, the LOD and LOQ are determined experimentally. For the analysis of fluoroquinolones by AAS, the detection limits ranged from 1.5 to 2.3 μg/mL, while the quantification limits were between 4.9 and 7.67 μg/mL. researchgate.net In the case of the modified spectrophotometric method for choline chloride, the LOD and LOQ were found to be 2.83 mg L⁻¹ and 9.42 mg L⁻¹, respectively. The potentiometric determination of galantamine hydrobromide using various ISEs showed detection limits in the micromolar range, highlighting the high sensitivity of these sensors. nih.gov

Table 3: LOD and LOQ for Various Analytes Determined Using Methods Involving Ammonium Reineckate.
AnalyteAnalytical MethodLODLOQ
GatifloxacinAAS1.7 μg/mL5.67 μg/mL
MoxifloxacinAAS1.5 μg/mL4.9 μg/mL
SparfloxacinAAS2.3 μg/mL7.67 μg/mL
Galantamine HydrobromidePVC Membrane ISE5.0 x 10⁻⁶ mol L⁻¹-
Data compiled from studies on fluoroquinolones researchgate.net and galantamine hydrobromide. nih.gov

Precision, Accuracy, and Recovery Studies

The validation of an analytical method is crucial to ensure its reliability, consistency, and suitability for its intended purpose. Key parameters in this validation process are precision, accuracy, and recovery. Precision denotes the degree of agreement among individual test results when a method is applied repeatedly to multiple samplings of a homogeneous sample. pharmaerudition.orggavinpublishers.com Accuracy refers to the closeness of the test results obtained by the method to the true value. gavinpublishers.com Recovery studies are experiments designed to determine the accuracy of a method by measuring how much of a known amount of an analyte can be retrieved from a sample matrix. wisdomlib.org

In the context of methods utilizing this compound, these studies are essential to confirm that the precipitation and subsequent measurement steps are both reproducible and quantitatively correct. Research has demonstrated the successful validation of analytical methods involving ammonium reineckate for the quantification of various compounds, particularly in pharmaceutical and feed additive matrices.

Detailed Research Findings

A modified spectrophotometric method using ammonium reineckate (Reinecke's salt) was developed and validated for the quantification of choline chloride in feed additive samples. scienggj.org In this method, ammonium reineckate serves as both a precipitating agent for choline and as the calibration standard for the spectrophotometric analysis, which measures the resulting choline reineckate complex. scienggj.org The validation studies for this method demonstrated high precision. Repeatability, which measures precision over a short interval of time under the same conditions, was found to have a relative standard deviation (RSD) of 0.30%. The intermediate precision, which assesses variations within the same laboratory (e.g., different days, different analysts), showed an RSD of 0.50%. scienggj.org

Similarly, an atomic absorption spectrometric method was developed for the determination of metoclopramide (B1676508) hydrochloride (MCP-HCl). amazonaws.com This method is based on the reaction of the drug with ammonium reineckate to form a stable ion-pair precipitate. The precipitate is dissolved in acetone, and the amount of chromium from the reineckate ion is measured by atomic absorption spectrometry, which corresponds directly to the concentration of the drug. amazonaws.com The validation for this method reported a repeatability RSD of 0.854% and an intermediate precision RSD of 1.351%. amazonaws.com

The following tables summarize the validation data from these studies.

Data Tables

Precision of Analytical Methods Using Ammonium Reineckate

Analyte Matrix Analytical Method Precision Type Result (% RSD)
Choline Chloride Feed Additive Spectrophotometry Repeatability 0.30
Choline Chloride Feed Additive Spectrophotometry Intermediate Precision 0.50
Metoclopramide HCl Pharmaceutical Atomic Absorption Spectrometry Repeatability 0.854

Accuracy and Recovery in Analytical Methods Using Ammonium Reineckate

Analyte Matrix Analytical Method Parameter Result (%)
Choline Chloride Feed Additive Spectrophotometry Recovery 97.67 - 105.39

Theoretical and Computational Studies on Ammonium Reineckate Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and bonding within the Reineckate (B100417) anion, [Cr(NCS)₄(NH₃)₂]⁻. rsc.orgresearchgate.net The anion features a central chromium(III) ion in an octahedral coordination environment. The common isomer has the two ammonia (B1221849) (NH₃) ligands in a trans configuration, positioned opposite each other, with the four thiocyanate (B1210189) (NCS⁻) ligands occupying the equatorial plane. wikipedia.orguni-siegen.de

DFT calculations help to determine the optimized geometry, charge distribution, and the nature of the chemical bonds between the chromium center and the nitrogen atoms of the ligands. For a Cr(III) ion, which has a d³ electron configuration, these calculations elucidate how the ligand field influences the d-orbital energies, which is key to understanding the compound's properties.

Molecular Orbital Analysis of the Reineckate Anion

A molecular orbital (MO) analysis provides a detailed picture of the bonding in the [Cr(NCS)₄(NH₃)₂]⁻ anion. In an octahedral field, the five d-orbitals of the chromium ion split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). As a d³ system, the three valence electrons of Cr(III) occupy the three t₂g orbitals, resulting in a quartet ground state.

The bonding can be described by the formation of molecular orbitals from the symmetry-adapted linear combinations of ligand orbitals and the metal's atomic orbitals. uni-siegen.de The NH₃ ligands are pure σ-donors, while the NCS⁻ ligands can participate in both σ- and π-bonding. This difference in bonding character between the axial (NH₃) and equatorial (NCS⁻) ligands leads to a tetragonal distortion of the electronic environment from perfect octahedral symmetry. The MO diagram explains the stability of the complex and forms the basis for interpreting its electronic spectra.

Computational Prediction of Spectroscopic Parameters

Theoretical methods are extensively used to predict spectroscopic parameters, which can then be validated against experimental data. Time-dependent DFT (TD-DFT) is a common approach for calculating the electronic absorption spectra (UV-Vis) of transition metal complexes. These calculations can predict the energies of the d-d electronic transitions responsible for the compound's characteristic dark-red color. Experimental studies show strong absorption in the visible region, with a maximum absorbance (λmax) around 525 nm, which is attributed to the d-d transitions of the chromium complex. scienggj.orgresearchgate.net

Furthermore, computational methods like scaled quantum mechanics (SQM) have been successfully used to analyze and reproduce the vibrational spectra (IR and Raman) of Reineckate salts. researchgate.net This allows for precise assignment of vibrational modes, such as the characteristic C-N and C-S stretches of the thiocyanate ligands.

Spectroscopic ParameterExperimental ValueTypical Computational Method
UV-Vis Absorption (λmax)~525 nm scienggj.orgresearchgate.netTime-Dependent DFT (TD-DFT)
Vibrational Spectra (IR/Raman)Mode-specific frequenciesScaled Quantum Mechanics (SQM), DFT

Molecular Dynamics Simulations of Hydration and Solution Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of ammonium (B1175870) reineckate in aqueous solutions. nih.govnitech.ac.jp These simulations model the interactions between the ammonium (NH₄⁺) and Reineckate ([Cr(NCS)₄(NH₃)₂]⁻) ions with surrounding water molecules over time.

Key insights from MD simulations include:

Hydration Shell Structure: The simulations reveal the structure and size of the hydration shells around the cation and anion. Water molecules orient themselves specifically around the ions due to electrostatic interactions, forming distinct layers of solvation.

Ion Dynamics: The diffusion coefficients of the ions can be calculated, providing information on their mobility in solution. nih.gov

Water Dynamics: MD simulations can quantify the residence time of water molecules within the hydration shells, indicating the strength of the ion-water interactions. nih.gov

These studies are crucial for understanding the solubility and transport properties of the salt in aqueous environments. dd4science.com

Crystal Structure Prediction and Lattice Energy Calculations

While the crystal structure of ammonium reineckate monohydrate has been determined experimentally via X-ray diffraction wikipedia.org, modern computational methods offer the capability of ab initio crystal structure prediction. nih.gov These algorithms search for the most energetically stable packing of ions in the crystal lattice.

Lattice energy is a critical parameter representing the strength of the ionic interactions in the solid state. It is the energy released when gaseous ions combine to form a solid ionic lattice. libretexts.org While not directly measurable, it can be calculated using a thermochemical cycle known as the Born-Haber cycle or estimated with equations like the Kapustinskii equation. sparkl.meresearchgate.net

Kapustinskii Equation: U = K ⋅ (ν ⋅ |z⁺| ⋅ |z⁻|) / (r⁺ + r⁻)

ParameterDescription
ULattice Energy
KKapustinskii constant
νNumber of ions in the formula unit
z⁺, z⁻Charges on the cation and anion
r⁺, r⁻Radii of the cation and anion

The high lattice energy of Reineckate salts contributes to their ability to precipitate large cations from solution, as the energy of the crystal lattice is often greater than the solvation energy of the individual ions. lawdata.com.tw

Computational Docking and Interaction Studies with Organic Cations

The Reineckate anion is well-known for its ability to form ion-pair complexes and precipitate with various large organic cations, a property utilized in analytical chemistry. mdpi.commdpi.com Computational docking and interaction studies are powerful tools for understanding the specificity and strength of these interactions at a molecular level. researchgate.net

These studies often involve:

Molecular Docking: This technique predicts the preferred orientation of an organic cation (the "guest") when it binds to the Reineckate anion (the "host") to form a stable complex. researchgate.net

Energy Decomposition Analysis: Methods based on DFT can be used to break down the total interaction energy into its constituent parts: electrostatic, exchange-repulsion, polarization, and dispersion forces. This analysis reveals the nature of the noncovalent interactions (e.g., hydrogen bonding, anion-π interactions) that stabilize the ion pair. nih.gov

QSAR (Quantitative Structure-Activity Relationship): By studying a series of different organic cations, computational models can correlate the structural features of the cation with the stability of the resulting Reineckate salt, aiding in the design of selective precipitating agents.

These computational approaches provide a rational basis for the observed selectivity in the formation of ion-pair complexes between the Reineckate anion and various organic molecules. science.gov

Reactivity and Derivatization Studies of Ammonium Reineckate

Reactions with Organic Cations for Ion-Pair Complex Formation

A significant aspect of ammonium (B1175870) reineckate's chemistry is its reaction with primary and secondary amines and other large organic cations. wikipedia.org This reaction leads to the precipitation of the organic cation as a reineckate (B100417) salt, a property that has been historically utilized for the isolation and identification of such organic compounds. wikipedia.org The positively charged chrome complex of the ammonium salt precipitates quantitatively with large cations. researchgate.net

Researchers have synthesized and characterized a series of new Reineckate salts, A[Cr(NCS)₄(NH₃)₂], by pairing the reineckate anion with various large organic cations (A). researchgate.net These cations include tetraalkylammonium ([R₄N]⁺) and 1-alkyl-3-methylimidazolium ((RMIm)⁺) ions. researchgate.net The primary motivation for these syntheses is often to investigate materials with potential ionic liquid properties. researchgate.net

The synthesis of these new salts allows for the exploration of compounds that may exhibit low melting points. researchgate.net Characterization of these novel salts is comprehensive, employing a variety of analytical techniques:

Elemental Analysis to confirm the empirical formula. researchgate.net

NMR, IR, and UV/Vis Spectroscopy to elucidate the structure and bonding within the compounds. researchgate.net

These analyses have revealed that the resulting compounds consist of discrete anions and cations, with the chromium(III) ions maintaining an octahedral coordination geometry. researchgate.net

Table 1: Examples of Synthesized Reineckate Salts with Large Organic Cations

Organic Cation (A)Chemical Formula of SaltCrystal SystemReference
Tetra-n-butyl-ammonium (nBu₄N)⁺(nBu₄N)[Cr(NCS)₄(NH₃)₂]Monoclinic researchgate.netlookchem.com
Tetra-n-dodecyl-ammonium ((C₁₂H₂₅)₄N)⁺{(C₁₂H₂₅)₄N}[Cr(NCS)₄(NH₃)₂]·0.85H₂OTriclinic researchgate.netlookchem.com
1-Ethyl-3-methylimidazolium (EMIm)⁺(EMIm)[Cr(NCS)₄(NH₃)₂]Orthorhombic researchgate.netlookchem.com
1,2,3,4,5-pentamethylimidazolium (PeMIm)⁺(PeMIm)[Cr(NCS)₄(NH₃)₂]Monoclinic researchgate.netlookchem.com

The structure of the organic cation plays a crucial role in determining the final crystal structure and the nature of the intermolecular interactions within the reineckate salt. researchgate.netnih.gov In the solid state, the discrete cations and anions are interconnected through various hydrogen contacts, forming extensive hydrogen-bonded networks. researchgate.net

Furthermore, the choice of cation can subtly alter the electronic structure of the anion. For example, studies have noted that the bond character within the thiocyanate (B1210189) ligand of the reineckate anion can vary depending on the paired cation. researchgate.net While in Reinecke's salt itself the bonding is described as N≡C–S⁻, in choline (B1196258) reineckate, it is better represented by N⁻=C=S, indicating a tangible influence of the organic cation on the electronic configuration of the anion. researchgate.net

Stability and Decomposition Pathways in Various Media

Ammonium reineckate is a stable compound under recommended storage conditions, typically in a cool, dry, and well-ventilated place. cdhfinechemical.comlobachemie.com However, it is sensitive to moisture and light.

Ammonium reineckate hydrate (B1144303) undergoes decomposition upon heating, with a recorded melting/decomposition point in the range of 268-272 °C. alphachemika.co The thermal decomposition of ammonium salts, in general, can follow complex pathways. youtube.comgoogle.com When subjected to heat under fire conditions, ammonium reineckate breaks down to produce a mixture of hazardous gases. cdhfinechemical.com

The primary decomposition products include:

Carbon oxides (CO, CO₂)

Nitrogen oxides (NOx)

Sulphur oxides (SOx)

Chromium oxides cdhfinechemical.com

The process likely involves the initial breakdown of the ammonium cation and the subsequent fragmentation of the complex chromic anion. The thiocyanate ligands are a source of the carbon, nitrogen, and sulfur oxides, while the chromium center is oxidized.

Table 2: Decomposition Properties of Ammonium Reineckate Hydrate

PropertyValueReference
Melting/Decomposition Point268 - 272 °C cdhfinechemical.comalphachemika.co
Hazardous Decomposition ProductsCarbon oxides, Nitrogen oxides (NOx), Sulphur oxides, Chromium oxides cdhfinechemical.com

The stability of ammonium reineckate in aqueous solutions is limited. While it is soluble in hot water and ethanol (B145695), and slightly soluble in cold water, it is also described as being moisture-sensitive and incompatible with water. This apparent contradiction is resolved by considering the kinetics of its hydrolysis.

At room temperature, the hydrolysis process may be slow. youtube.com However, the rate of hydrolysis increases significantly with temperature. At temperatures exceeding 65°C, the salt hydrolyzes rapidly. youtube.com This hydrolysis reaction is particularly hazardous as it can lead to the formation of toxic hydrogen cyanide gas. youtube.com Therefore, while hot water can be used for recrystallization, careful temperature control is essential to prevent decomposition. youtube.com

Compound Index

Emerging Research Directions and Unexplored Avenues

Design of Novel Functional Materials Incorporating the Reineckate (B100417) Anion

The distinct structural and chemical characteristics of the reineckate anion, [Cr(NCS)₄(NH₃)₂]⁻, make it an attractive building block, or "tecton," for the synthesis of novel functional materials. The anionic nature of the complex allows for its combination with a wide array of cations, leading to materials with tailored properties.

A significant area of research is the synthesis of new Reineckate salts by pairing the anion with large organic cations, such as tetraalkylammonium or imidazolium (B1220033) derivatives. researchgate.netlookchem.com This approach has led to the creation of compounds with low melting points, positioning them as potential metal-containing Ionic Liquids (ILs). researchgate.net These materials are under investigation for their unique magnetic and spectroscopic properties. researchgate.net

Furthermore, the thiocyanate (B1210189) ligands in the reineckate anion offer potential coordination sites, enabling the construction of more complex structures like coordination polymers and heteropolymetallic systems. researchgate.netresearchgate.net Research into anionic metal-organic frameworks (MOFs) also provides a blueprint for how anionic building blocks can create porous materials for applications in adsorption and separation. nih.govrsc.org While most MOFs are neutral, the synthesis of charged frameworks is a growing field where anions like reineckate could be incorporated to create materials with specific functionalities. frontiersin.orgnih.gov

Table 1: Novel Functional Materials Based on the Reineckate Anion

Material Type Cation/Framework Component Key Properties/Features Potential Application
Metal-Containing Ionic Liquids Imidazolium, Tetraalkylammonium Low melting points, paramagnetic behavior. researchgate.net Magnetic fluids, catalysis, electrochemistry.
Coordination Polymers Transition metal ions Extended network structures, tunable properties. nih.gov Molecular magnets, sensors, catalysis.
Heteropolymetallic Systems Lanthanide or other metal cations Combines properties of different metals. researchgate.net Multifunctional materials, advanced magnets.
Anionic Metal-Organic Frameworks (MOFs) Organic linkers and metal nodes Negatively charged framework, porous structure. nih.govrsc.org Selective anion exchange, gas storage, separation.

Application in Advanced Separation Technologies and Selective Adsorption

The historical use of ammonium (B1175870) reineckate as a precipitating agent for specific organic molecules highlights its inherent selectivity. wikipedia.org This property is being reimagined in the context of modern advanced separation technologies. The principle of selective precipitation is valuable for isolating high-value compounds or removing specific contaminants. researchgate.nettechscience.com For instance, the selective removal of impurities like phosphates and arsenates from industrial solutions using flocculants follows a similar principle of targeted precipitation. researchgate.nettechscience.com

The anionic nature of the reineckate ion makes it suitable for use in anion-exchange resins. biocompare.comsigmaaldrich.comwikipedia.org While traditional resins often use simpler anions, functionalizing a polymer matrix with reineckate anions could create a highly selective medium for capturing specific cations. This could be particularly useful in hydrometallurgy for the selective separation of metal ions or in environmental remediation. pcbiochemres.com The development of materials like functionalized MOFs with anion-exchange capabilities for sequestering contaminants like pertechnetate (with perrhenate as a surrogate) from groundwater showcases the potential for sophisticated materials in selective adsorption. nih.gov

Table 2: Selective Adsorption/Separation Applications of Reineckate Salts

Target Analyte Method Principle of Selectivity Research Finding/Application
Primary & Secondary Amines Precipitation Formation of insoluble crystalline salts. wikipedia.org Classical analytical method for amino acids (e.g., proline) and other organic bases. wikipedia.orgnih.gov
Metal Cations Ion Exchange Electrostatic interaction with the anionic reineckate complex. biocompare.com Potential for developing selective ion-exchange resins for metal recovery. zeolitanatural.com
Anionic Pollutants (conceptual) Anion-Exchange in MOFs Size and charge selectivity within a porous, cationic framework. nih.govnih.gov High-capacity sequestration of contaminants like ReO₄⁻ from water. nih.gov
Impurity Chemicals (e.g., phosphate, arsenate) Selective Precipitation Differential solubility using flocculating agents. researchgate.nettechscience.com Purification of industrial chemical solutions, such as ammonium metavanadate. researchgate.nettechscience.com

Development of Miniaturized and Portable Analytical Devices

The trend in analytical chemistry is moving towards smaller, faster, and field-deployable devices. nih.gov While ammonium reineckate is traditionally a bulk reagent, its specific reactivity could be harnessed in miniaturized systems. The development of portable electrochemical sensors for various analytes, including ammonium and other ions, is a rapidly advancing field. dtu.dkmdpi.com A future research direction could involve incorporating the reineckate anion into the sensing layer of an electrochemical sensor. For example, a sensor could be designed where the selective binding of a target analyte to a reineckate-functionalized electrode produces a measurable electrical signal.

Such sensors could be integrated into "lab-on-a-chip" or microfluidic systems for rapid, on-site analysis. mdpi.com The challenge lies in adapting the precipitation-based reaction mechanism to a micro-scale sensor format, which would require innovative approaches to material immobilization and signal transduction. The development of portable devices for detecting analytes in complex matrices like whole blood or soil demonstrates the feasibility of creating sophisticated sensors for field use. mdpi.commdpi.com

Advanced Spectroscopic Probes for In-Situ Monitoring and Mechanistic Studies

In-situ monitoring provides real-time insights into chemical reactions, allowing for optimization and a deeper understanding of reaction mechanisms. mt.comspectroscopyonline.com Spectroscopic techniques like Raman and FTIR are powerful tools for this purpose. nih.govbirmingham.ac.uk The reineckate anion possesses distinct spectroscopic signatures in the infrared and UV-visible regions due to its thiocyanate and ammine ligands and the d-d transitions of the chromium(III) center. researchgate.net

These spectral features could potentially be used to monitor reactions in real-time. For example, if a reineckate-containing material is used as a catalyst or reactant, its changing spectral features could provide information on reaction kinetics and the formation of intermediates. This remains a largely unexplored avenue. Future research could focus on using techniques like time-resolved spectroscopy to study the dynamics of precipitation reactions involving the reineckate ion or to monitor its stability and transformation within functional materials under operational conditions.

Synergistic Approaches Combining Experimental and Computational Research

The combination of experimental analysis and computational modeling is a powerful strategy for accelerating materials discovery and understanding complex chemical phenomena. nih.govappleacademicpress.comtaylorfrancis.com In the context of ammonium reineckate, this synergy is already being applied. For instance, the synthesis of new reineckate-based ionic liquids is coupled with single-crystal X-ray diffraction to determine their precise atomic structures. researchgate.netlookchem.com

These experimental structures provide the basis for computational studies using methods like Density Functional Theory (DFT). nih.govresearchgate.net DFT calculations can elucidate the nature of chemical bonding, predict electronic and magnetic properties, and rationalize observed experimental outcomes. researchgate.net This integrated approach allows researchers to understand the relationship between the structure of the organic cation and the resulting properties of the reineckate salt, guiding the design of new materials with desired functionalities. researchgate.net

Table 3: Synergistic Experimental and Computational Studies on Reineckate Systems

Research Focus Experimental Techniques Computational Methods Key Insights
Structure-Property Relationships in New Salts Single-Crystal X-ray Diffraction, NMR, IR, UV/Vis Spectroscopy. researchgate.net Density Functional Theory (DFT). nih.gov Elucidation of crystal packing, hydrogen bonding networks, and electronic structure. researchgate.net
Magnetic Behavior Evans method (NMR), Magnetic Susceptibility Measurements. researchgate.net Quantum Chemistry Calculations. Correlation of molecular structure with paramagnetic properties of the Cr(III) center.
Thermodynamic Properties Spectrophotometry, Calorimetry. researchgate.net G3, CBS-QB3, CBS-APNO composite methods. researchgate.net Determination of equilibrium constants, binding energies, and reaction spontaneity. researchgate.net
Supramolecular Assembly X-ray Diffraction. nih.gov Hirshfeld Surface Analysis, Quantum Theory of Atoms-in-Molecules (QTAIM). nih.gov Understanding non-covalent interactions that direct the formation of extended structures.

Interdisciplinary Research Opportunities in Materials Science and Environmental Analysis

The unique characteristics of ammonium reineckate hydrate (B1144303) position it at the intersection of several scientific disciplines, creating opportunities for collaborative research.

In materials science , the focus is on leveraging the reineckate anion as a building block for functional materials. This includes the development of novel ionic liquids, coordination polymers with interesting magnetic properties, and potentially porous MOFs for storage and separation applications. researchgate.netresearchgate.netresearchgate.net

In environmental analysis , the selective reactivity of the reineckate ion could be exploited to design new sensors or sorbents for environmental monitoring. lcms.czhelcom.finih.gov For example, a reineckate-based material could be developed for the selective removal of specific pollutants from wastewater. The synthesis of such materials would require expertise from materials chemists, while their application and validation would involve environmental and analytical chemists. This interdisciplinary approach is crucial for translating fundamental material properties into practical solutions for environmental challenges.

Table 4: Interdisciplinary Research Areas for Ammonium Reineckate Hydrate

Field Specific Application Required Expertise Potential Impact
Materials Science Synthesis of magnetic ionic liquids. Inorganic synthesis, crystallography, physical chemistry. Development of novel fluids with tunable magnetic and electrochemical properties.
Environmental Remediation Development of selective sorbents for heavy metals or organic pollutants. Polymer chemistry, environmental engineering, analytical chemistry. Cost-effective and selective water purification technologies.
Analytical Chemistry Creation of novel chemical sensors. Electrochemistry, materials science, microfabrication. Portable and real-time monitoring devices for environmental or industrial process control.
Geochemistry Mineral separation and analysis. Geochemistry, flotation chemistry, surface science. Improved methods for the purification of valuable minerals.

Q & A

Q. What is the optimal method for synthesizing ammonium reineckate hydrate, and how does its solubility affect experimental design?

this compound (NH₄[Cr(NH₃)₂(SCN)₄]·H₂O) is typically synthesized by reacting ammonium thiocyanate with chromium salts under controlled acidic conditions. Its solubility varies significantly with temperature: moderately soluble in cold water (≈5 g/100 mL) and more soluble in hot water. Researchers should pre-dissolve the compound in warm water (40–50°C) for homogeneous reagent preparation, followed by rapid cooling to avoid decomposition . Solubility constraints necessitate precise temperature control during reagent preparation to ensure consistent precipitation efficiency in applications like amine isolation .

Q. How is this compound used as a precipitating agent for primary and secondary amines?

The compound forms sparingly soluble ion associates with protonated amines in acidic media (pH 2–5). For example, to isolate trimethylselenonium ions from urine, adjust the sample pH to 3.0–3.5 using dilute HCl, add a 2% ammonium reineckate solution, and incubate at 4°C for 12 hours. Centrifuge the precipitate and wash with cold acidified water to remove excess reagent . This method is critical for alkaloid analysis in pharmaceutical research .

Q. What safety protocols are essential when handling this compound?

Store at 2–8°C in airtight containers to prevent decomposition. Use PPE (gloves, lab coat) due to its WGK 3 hazard rating (moderately water hazardous). Avoid inhalation and skin contact; engineering controls (fume hoods) are mandatory during weighing. Decontaminate spills with 5% sodium bicarbonate solution .

Advanced Research Questions

Q. How can researchers optimize precipitation conditions for ammonium reineckate-amine complexes to minimize co-precipitation of interferents?

Key variables include pH, ionic strength, and temperature. For example, in isolating diphenhydramine, ionic strength adjustments (0.1–0.3 M NaCl) reduce nonspecific binding. A study by Khalil (2000) demonstrated that pH 3.5 maximizes selectivity for tertiary amines, while pH 4.5–5.0 favors primary amines. Use differential centrifugation (500–10,000 ×g) to separate complexes from colloidal impurities .

Q. What analytical techniques validate the purity of ammonium reineckate-amine complexes, and how are data discrepancies resolved?

Thermogravimetric analysis (TGA) and IR spectroscopy are standard for confirming complex stoichiometry. For example, IR peaks at 2050 cm⁻¹ (thiocyanate stretching) and 1600 cm⁻¹ (NH₃ bending) confirm structural integrity. Discrepancies in solubility data (e.g., varying reports at pH 4.0) may arise from trace metal impurities; replicate experiments with ultrapure water (18.2 MΩ·cm) and ICP-MS validation of chromium content (target: 14.7% Cr by mass) are recommended .

Q. How does this compound compare to sodium tetraphenylborate in conductometric drug assays, and what are the trade-offs?

While sodium tetraphenylborate offers lower toxicity, ammonium reineckate provides superior selectivity for sulfur-containing drugs (e.g., ciprofloxacin). In a conductometric titration of propranolol HCl, ammonium reineckate achieved a detection limit of 0.1 μM vs. 0.5 μM for tetraphenylborate. However, its chromium content complicates waste disposal; neutralization with FeSO₄ reduces Cr(VI) to less toxic Cr(III) .

Q. What strategies mitigate decomposition of this compound in long-term storage?

Decomposition rates increase at >25°C due to thiocyanate ligand dissociation. Lyophilization stabilizes the compound for >6 months. Post-lyophilization, store under argon at -20°C and monitor purity via UV-Vis (λmax = 254 nm; ε = 1.2 ×10⁴ L·mol⁻¹·cm⁻¹). Recalibrate standard curves monthly to account for batch variability .

Methodological Troubleshooting

Q. Why do ammonium reineckate-amine complexes sometimes exhibit inconsistent melting points, and how is this resolved?

Impurities from incomplete washing or residual solvents (e.g., ethanol) lower melting points. For denatonium reineckate, reprecipitation from acetone-water (1:3 v/v) followed by drying at 105°C for 1 hour yields a consistent melting point of 170±2°C . Use hot-stage microscopy to verify phase transitions.

Q. How should researchers address low recovery rates in atomic absorption spectroscopy (AAS) using ammonium reineckate?

Low recovery often stems from matrix interference. Pre-treat samples with Chelex-100 resin to remove competing cations (e.g., Ca²⁺, Mg²⁺). For fluoroquinolone analysis, Ragab et al. (2004) achieved 98% recovery by adding 0.1 M EDTA to the sample buffer .

Q. What are the limitations of using ammonium reineckate in high-throughput screening (HTS)?

Its photosensitivity requires light-protected microplates, increasing costs. Automated liquid handlers must maintain reagent temperature <10°C to prevent degradation. HTS applications for opioid alkaloid quantification achieved a throughput of 200 samples/day with a CV <5% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.